1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
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Description
1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.10495643 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a novel compound belonging to the sulfonamide class, characterized by its complex structure incorporating a fluorophenyl group, a methoxy group, and a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C17H20FN3O3S, indicating the presence of various functional groups that may influence its biological activity. The sulfonamide functional group is known for its pharmacological significance, particularly in antibiotic development.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a wide range of biological activities:
- Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties. Preliminary studies suggest that this compound may interact with bacterial enzymes or receptors, potentially inhibiting bacterial growth. Similar compounds have shown efficacy against various pathogens, including resistant strains.
- Anti-inflammatory Effects : The structural features of this compound may enable it to modulate inflammatory pathways, similar to other sulfonamide derivatives that have demonstrated anti-inflammatory effects in vitro and in vivo.
- Anticancer Potential : The presence of specific substituents in the molecule suggests potential activity against cancer cell lines. Research on structurally related compounds has indicated significant growth inhibition in various cancer types.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its distinct pharmacological properties. A comparative analysis with similar compounds provides insights into its potential efficacy:
Compound Name | Structure | Unique Features |
---|---|---|
2,4-Dichloro-N-[3-methoxyphenyl]-5-(2-oxopyrrolidin-1-yl)benzene-sulfonamide | Structure | Enhanced antimicrobial activity |
N-[2,4-Dimethylphenyl]-5-(2-oxopyrrolidin-1-yl)benzene-sulfonamide | Structure | Potential for anti-inflammatory effects |
3-Fluorophenyl-N-[4-(2-pyrrolidinone)]sulfonamide | Structure | Variability in biological activity |
Case Studies and Research Findings
Several studies have highlighted the biological activity of related sulfonamide compounds:
- Antibacterial Studies : Research conducted on similar sulfonamides demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives tested against Staphylococcus aureus and Escherichia coli showed promising results comparable to standard antibiotics like gentamicin .
- Anti-inflammatory Research : Compounds with similar structural motifs have been evaluated for their ability to inhibit pro-inflammatory cytokines in various models. These studies suggest that the methoxy and pyrrolidine components may play crucial roles in modulating inflammatory responses .
- Antitumor Activity : In vitro studies on structurally related compounds revealed their potential as anticancer agents, particularly against breast and colon cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-17-11-15(7-8-16(17)21-9-3-6-18(21)22)20-26(23,24)12-13-4-2-5-14(19)10-13/h2,4-5,7-8,10-11,20H,3,6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZLEVHKCWOZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)CC2=CC(=CC=C2)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.